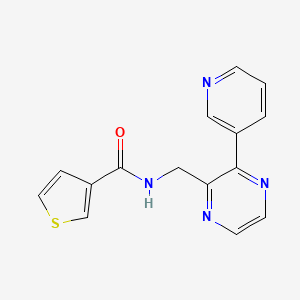
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, also known as PPTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. PPTM is a synthetic molecule that can be used as a tool to investigate the mechanisms of various biological processes. In
Applications De Recherche Scientifique
Synthesis and Properties
- The synthesis of related compounds, specifically 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, was achieved through Suzuki cross-coupling reactions. This process included the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. The synthesized compounds were analyzed for electronic and nonlinear optical properties through DFT calculations, focusing on factors like HOMO–LUMO energy gap and hyperpolarizability (Ahmad et al., 2021).
Crystal Structure
- A study on a copper acetate complex of a similar ligand, N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, revealed a metal-organic framework (MOF) structure. This structure featured a 10 (3) network topology, highlighting the potential of such compounds in MOF-related research (Cati & Stoeckli-Evans, 2014).
Antimicrobial Activity
- Research on pyrimidine derivatives, similar in structure to N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, showed that these compounds possess significant antimicrobial properties. Such compounds were synthesized and their antibacterial and antifungal activities were evaluated (Rathod & Solanki, 2018).
Ligand Synthesis and Complexation
- The synthesis of pyridine dicarboxamide ligands, which are structurally related, and their complexation to copper(II) ions, has been explored. This research provides insights into the potential application of similar compounds in the creation of metal complexes and coordination chemistry (Jain et al., 2004).
Propriétés
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLAGEQGBOETFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)
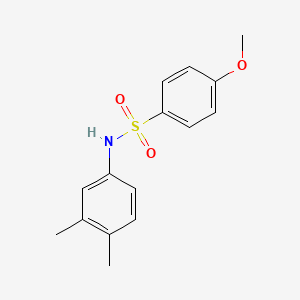
![N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide](/img/structure/B2635557.png)

![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)
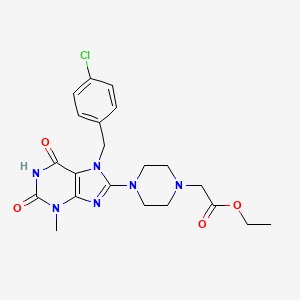
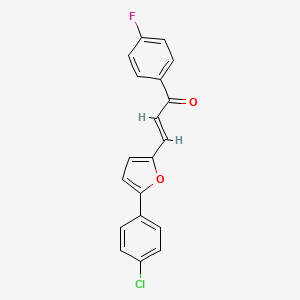
![[1-(2-Fluorophenyl)piperidin-4-yl]methanol](/img/structure/B2635567.png)
![N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2635568.png)
![6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2635571.png)
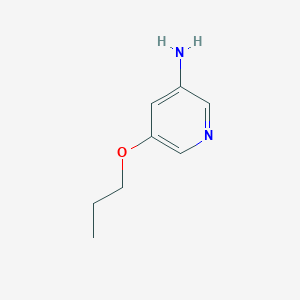

![3-ethyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2635575.png)
